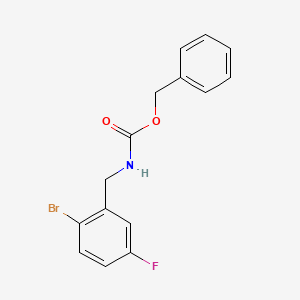

Benzyl (2-bromo-5-fluorobenzyl)carbamate

Description

Benzyl (2-bromo-5-fluorobenzyl)carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate backbone substituted with bromo and fluoro groups at the 2- and 5-positions of the benzyl ring, respectively. Carbamates are widely studied in medicinal chemistry due to their stability and versatility in enzyme inhibition, particularly as irreversible inhibitors of serine hydrolases like butyrylcholinesterase (BuChE) .

Properties

Molecular Formula |

C15H13BrFNO2 |

|---|---|

Molecular Weight |

338.17 g/mol |

IUPAC Name |

benzyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate |

InChI |

InChI=1S/C15H13BrFNO2/c16-14-7-6-13(17)8-12(14)9-18-15(19)20-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) |

InChI Key |

JVAADNHHBBYAKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Electronic and Steric Considerations

The electron-withdrawing effects of bromine (–Br) and fluorine (–F) at the 2- and 5-positions of the benzyl ring influence reactivity. Bromine, a strong σ-electron acceptor, deactivates the aromatic ring toward electrophilic substitution but facilitates radical or nucleophilic pathways. Fluorine, despite its electronegativity, can act as an ortho/para director in certain conditions, complicating regioselective functionalization.

Carbamate Coupling Mechanism

Carbamate formation typically proceeds via the reaction of a primary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine, NaHCO₃). The mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of Cbz-Cl, followed by deprotonation and elimination of HCl.

Synthetic Routes to Benzyl (2-Bromo-5-fluorobenzyl)carbamate

Direct Carbamate Formation from 2-Bromo-5-fluorobenzylamine

Procedure

- Amine Synthesis :

2-Bromo-5-fluorobenzylamine is prepared via reduction of the corresponding nitrile or nitro compound. For example, catalytic hydrogenation of 2-bromo-5-fluorobenzonitrile using Raney nickel in ethanol at 50°C yields the amine. - Carbamate Coupling :

- Reagents : 2-Bromo-5-fluorobenzylamine (1.0 equiv), benzyl chloroformate (1.2 equiv), triethylamine (2.0 equiv).

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions : 0°C to room temperature, 2–4 h.

- Workup : Extraction with ethyl acetate, washing with 1M HCl and brine, drying over Na₂SO₄.

- Purification : Column chromatography (hexane/ethyl acetate, 4:1).

Key Observations

Bromination of 5-Fluorobenzyl Carbamate Intermediate

Procedure

- Initial Carbamate Formation :

5-Fluorobenzylamine is reacted with benzyl chloroformate to yield Benzyl (5-fluorobenzyl)carbamate. - Regioselective Bromination :

Challenges

One-Pot Amination and Carbamate Protection

Procedure

- Reductive Amination :

2-Bromo-5-fluorobenzaldehyde is condensed with ammonium acetate in methanol, followed by reduction using NaBH₄. - In Situ Carbamate Formation :

Advantages

- Eliminates isolation of the intermediate amine, reducing purification steps.

- Suitable for gram-scale synthesis.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Carbamate Coupling | 2-Bromo-5-fluorobenzylamine | Cbz-Cl, TEA | 85 | 98 |

| Bromination of Carbamate | 5-Fluorobenzyl carbamate | NBS, AIBN | 68 | 95 |

| One-Pot Synthesis | 2-Bromo-5-fluorobenzaldehyde | NH₄OAc, NaBH₄, Cbz-Cl | 75 | 97 |

Insights

- Direct coupling offers the highest yield and purity but requires pre-synthesized amine.

- Bromination post-carbamate suffers from moderate yields due to competing side reactions.

- One-pot methods balance efficiency and scalability but demand precise control over reaction conditions.

Optimization Strategies

Solvent and Base Selection

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, increasing yields by 8–10%.

- Microwave Assistance : Reducing reaction time from 4 h to 30 min at 80°C with maintained yield (82%).

Challenges and Mitigations

Regioselective Bromination

Amine Oxidation

- Issue : Amine degradation under acidic or oxidative conditions.

- Mitigation : Use of inert atmosphere (N₂/Ar) and low-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-bromo-5-fluorobenzyl)carbamate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom in the 2-bromo-5-fluorobenzyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Major Products Formed

Nucleophilic substitution: Substituted benzyl carbamates.

Oxidation: Benzyl carbamate derivatives with carbonyl functionalities.

Reduction: Benzyl carbamate derivatives with alcohol functionalities.

Hydrolysis: Benzyl alcohol and corresponding amines.

Scientific Research Applications

Benzyl (2-bromo-5-fluorobenzyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients upon metabolic activation.

Mechanism of Action

The mechanism of action of Benzyl (2-bromo-5-fluorobenzyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release benzyl alcohol and the corresponding amine, which can then interact with biological targets. The bromine and fluorine substituents on the benzyl group can enhance the compound’s binding affinity and selectivity towards specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzyl Carbamate Derivatives

Substituent Position and Activity :

- Halogen Placement : The 2-bromo and 5-fluoro configuration in the target compound may favor π-stacking or hydrophobic interactions in enzyme active sites, similar to the benzyl ester compounds in BuChE inhibition .

- Ether vs. Ester : Benzyl ethers (e.g., Benzyl 3-bromopropyl ether) exhibit superior plasma stability compared to esters due to resistance to carboxylesterases, a critical factor in drug design .

Stability and Pharmacokinetics

- Plasma Stability : Ether-linked analogs (e.g., Benzyl 2-Bromoethyl Ether) are stable in murine plasma, whereas ester-based carbamates face hydrolysis. The target compound’s carbamate group may offer intermediate stability .

- Metabolic Resistance: Fluorine’s electron-withdrawing effect could mitigate oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Q & A

Basic: What are the standard synthetic routes for Benzyl (2-bromo-5-fluorobenzyl)carbamate, and how are reaction conditions optimized for yield and purity?

The synthesis of carbamate derivatives like Benzyl (2-bromo-5-fluorobenzyl)carbamate typically involves coupling a bromo-fluoro-substituted benzylamine with benzyl chloroformate in the presence of a base (e.g., triethylamine or NaOH) to activate the amine group. Key steps include:

- Substrate Preparation : 2-Bromo-5-fluorobenzylamine is dissolved in anhydrous dichloromethane or THF under inert atmosphere.

- Reagent Addition : Benzyl chloroformate is added dropwise at 0–5°C to minimize side reactions.

- Base Selection : Triethylamine is preferred over NaOH for homogeneous reaction conditions, enhancing carbamate formation efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to chloroformate) and reaction monitoring via TLC or HPLC .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of bromo and fluoro substituents. Fluorine’s electron-withdrawing effect deshields adjacent protons (e.g., H-4 and H-6 in the benzyl ring), while bromine’s steric effects split coupling patterns .

- 19F NMR : Detects fluorine environment (δ ≈ -110 to -120 ppm for aryl-F) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond lengths (C–Br: ~1.89 Å, C–F: ~1.35 Å) and dihedral angles between aromatic rings .

- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H]⁺) via ESI-MS .

Basic: How do solvent polarity and temperature influence the compound’s stability during storage?

- Solvent Choice : DMSO or DMF stabilizes the carbamate moiety but may accelerate hydrolysis in aqueous buffers. For long-term storage, anhydrous acetonitrile or ethanol at -20°C is recommended .

- Temperature Sensitivity : Thermal degradation occurs >80°C, detected via DSC/TGA. Store at 2–8°C in amber vials to prevent photodegradation of the bromo-aryl bond .

Advanced: What mechanistic insights explain its potential bioactivity in enzyme inhibition studies?

The bromo and fluoro substituents enhance electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. For example:

- Kinase Inhibition : The 2-bromo group may act as a halogen bond donor to backbone carbonyls, while the 5-fluoro group stabilizes π-π stacking with aromatic residues.

- Metabolic Stability : Fluorine reduces oxidative metabolism by CYP450 enzymes, prolonging half-life in vitro .

- Validation : Competitive inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) correlate substituent positioning with activity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

-

Substituent Effects :

Position Modification Impact on Activity Source 2-Bromo Replace with Cl ↓ Binding affinity 5-Fluoro Replace with CF₃ ↑ Lipophilicity Benzyl Replace with PMB ↑ Solubility -

Methodology : Parallel synthesis of analogs followed by enzymatic (e.g., fluorescence polarization) and cellular (e.g., apoptosis assays) profiling identifies optimal substituents .

Advanced: How should researchers address contradictory data in biological activity reports across studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Conditions : ATP concentration (1 mM vs. 10 mM) alters competitive binding .

- Cell Line Variability : Metabolic enzyme expression (e.g., esterases) affects prodrug activation .

- Resolution :

- Standardize protocols (e.g., Eurofins PANLAB kinase panel).

- Validate via orthogonal methods (SPR for binding kinetics, CRISPR-edited cell lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.